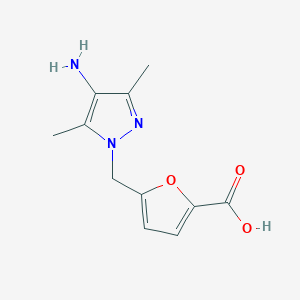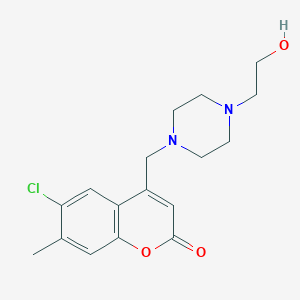
5,6,7,8-Tétrahydroquinoléin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinolin-4-ol is 1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) and the InChI key is ZGJDQLDCBPXGGF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
5,6,7,8-Tetrahydroquinolin-4-ol is a liquid at room temperature . The compound has a molecular weight of 149.19 .Applications De Recherche Scientifique
- Des chercheurs ont étudié les effets antiprolifératifs du 5,6,7,8-tétrahydroquinoléin-4-ol sur des lignées de cellules tumorales humaines. En particulier, il a été évalué pour son impact sur la croissance cellulaire dans les lignées de cellules de cancer colorectal (HT-29), de cancer ovarien (A2780) et de mésothéliome (MSTO-211H) .
- Le this compound a été utilisé dans des efforts de synthèse totale. Par exemple, il a joué un rôle dans la synthèse du (±)-desoxycodéine-D .
- Pour comprendre les interactions du composé avec les cibles biologiques, les chercheurs ont synthétisé des formes énantiopures des composés les plus actifs. Les deux énantiomères ont été évalués pour leur activité antiproliférative in vitro sur des lignées de cellules tumorales humaines .
- Des dérivés spécifiques, tels que le N-(3-fluorophényl)carbamate de 5,6,7,8-tétrahydroquinoléin-8-yle, ont montré une activité antiproliférative in vitro à des concentrations micromolaires. De plus, ce composé a supprimé la formation de colonies .
Activité antiproliférative
Synthèse totale et dérivés
Cibles biologiques et énantiomères
Suppression de la formation de colonies
En résumé, le this compound est prometteur dans la recherche sur le cancer, la chimie synthétique et le développement de médicaments. Sa structure unique et ses effets biologiques potentiels en font un sujet fascinant pour des recherches plus approfondies . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
It has been found to exhibit significant anticancer activity , suggesting that it may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It has been suggested that it may work by evoking cellular stress through reactive oxygen species (ROS) . This could lead to changes in cell signaling and gene expression, ultimately affecting cell growth and survival.
Biochemical Pathways
The compound has been found to induce massive oxidative stress, disrupting the balance of cell survival and leading to autophagy via the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its disruption can lead to cell death.
Result of Action
5,6,7,8-Tetrahydroquinolin-4-ol has been found to exhibit in vitro antiproliferative activity at micromolar concentrations . It also suppressed colony formation and the migration of HCT-116 cells, a colorectal cancer cell line . Furthermore, it deregulated the expression of several proteins involved in cell proliferation and metastasis .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
5,6,7,8-Tetrahydroquinolin-4-ol has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce massive oxidative stress, disrupting the balance of cell survival and resulting in autophagy via the PI3K/AKT/mTOR signaling pathway .
Molecular Mechanism
The molecular mechanism of action of 5,6,7,8-Tetrahydroquinolin-4-ol is complex and involves multiple levels of interaction. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroquinolin-4-ol vary with different dosages in animal models . At certain dosages, it has been shown to eliminate parasitemia, leading to 100% survival
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDQLDCBPXGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58596-31-9 |
Source


|
| Record name | 1,4,5,6,7,8-hexahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)
![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)
![4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2408519.png)




![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)


